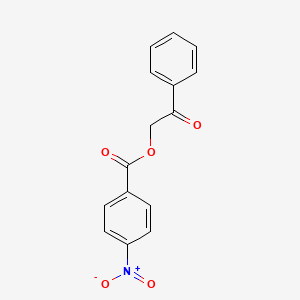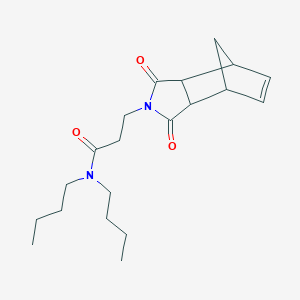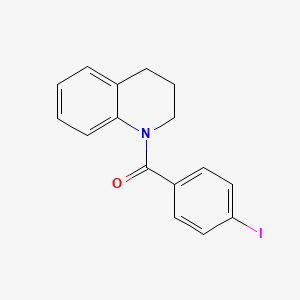![molecular formula C14H8ClF3N2O3 B11683964 2-chloro-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11683964.png)
2-chloro-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a benzamide structure. Its unique chemical structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple stepsThe final step involves the coupling of the trifluoromethylated intermediate with 2-chloro-5-nitrobenzoyl chloride under basic conditions to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the chloro group.
Scientific Research Applications
2-chloro-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-trifluoromethyl-phenyl)-3,5-dinitro-benzamide
- 2-chloro-5-(methylthio)-N-(2-(trifluoromethyl)phenyl)benzamide
- 2-chloro-N-(2-(trifluoromethyl)phenyl)benzamide
Uniqueness
2-chloro-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro and a trifluoromethyl group makes it particularly interesting for studies involving electron-withdrawing effects and their impact on chemical and biological properties .
Properties
Molecular Formula |
C14H8ClF3N2O3 |
|---|---|
Molecular Weight |
344.67 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-11-6-5-8(20(22)23)7-9(11)13(21)19-12-4-2-1-3-10(12)14(16,17)18/h1-7H,(H,19,21) |
InChI Key |
YQHNTQDUGHPCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11683895.png)
![ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11683896.png)
![2-(4-bromophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11683898.png)
![Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11683906.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11683913.png)
![2-methyl-N'-[(E)-naphthalen-1-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11683914.png)
![2-(2-tert-butylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11683922.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11683943.png)

![3-(4-Methylphenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile](/img/structure/B11683950.png)

![Propyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11683962.png)
![1-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B11683966.png)
